2-Propoxy-1-naphthaldehyde

Übersicht

Beschreibung

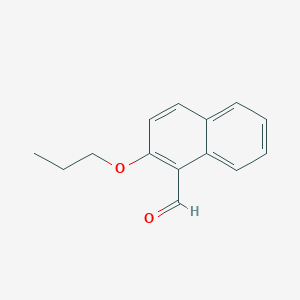

2-Propoxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by a naphthalene ring substituted with a propoxy group and an aldehyde group . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as copper (ii) 2-hydroxy-1-naphthaldehyde complexes, have shown multi-targeted anticancer activities . These complexes have been found to generate reactive oxygen species (ROS) and regulate cyclin and cyclin-dependent kinases .

Mode of Action

Related compounds have been found to exhibit chemotherapeutic effects by generating ros and arresting the cell cycle in the g0/g1 phase . They also activate apoptotic and autophagic pathways in cells .

Biochemical Pathways

Related compounds have been found to induce endoplasmic reticulum stress-mediated apoptosis, inhibit topoisomerase-1, and damage cancer dna through a ros-mediated mechanism .

Result of Action

Related compounds have been found to exhibit chemotherapeutic effects by generating ros, arresting the cell cycle, activating apoptotic and autophagic pathways, inducing endoplasmic reticulum stress-mediated apoptosis, inhibiting topoisomerase-1, and damaging cancer dna .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-1-naphthaldehyde typically involves a multi-step reaction. One common method includes the reaction of 2-naphthol with propyl bromide in the presence of a base such as potassium hydroxide to form 2-propoxy-1-naphthol. This intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propoxy-1-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles like amines, thiols, and halides.

Major Products:

Oxidation: 2-Propoxy-1-naphthoic acid.

Reduction: 2-Propoxy-1-naphthyl alcohol.

Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propoxy-1-naphthaldehyde has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxy group instead of a propoxy group.

1-Naphthaldehyde: Lacks the propoxy group, leading to different chemical properties and reactivity.

2-Methoxy-1-naphthaldehyde: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.

Uniqueness: 2-Propoxy-1-naphthaldehyde is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications in organic synthesis and industrial processes .

Biologische Aktivität

2-Propoxy-1-naphthaldehyde (C₁₄H₁₄O₂) is an aromatic aldehyde notable for its unique structural properties, which include a propoxy group at the 2-position and an aldehyde functional group at the 1-position of the naphthalene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C₁₄H₁₄O₂

- Molecular Weight : 214.26 g/mol

- Structure : The compound features a naphthalene core with a propoxy substituent and an aldehyde group, influencing its reactivity and biological interactions.

Synthesis

This compound can be synthesized through several methods, typically involving the alkylation of naphthalene derivatives or the reaction of naphthalene with appropriate alkylating agents. The specific reaction conditions can vary depending on the desired yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Similar compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound has been investigated for its anticancer activities. Studies involving related naphthaldehyde derivatives have demonstrated that they can induce apoptosis in cancer cells through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Related compounds have been found to generate ROS, leading to oxidative stress in cancer cells.

- Cell Cycle Arrest : These compounds can arrest the cell cycle at the G0/G1 phase, inhibiting cancer cell proliferation.

- Endoplasmic Reticulum Stress : Induction of endoplasmic reticulum stress-mediated apoptosis has been observed, which is critical in cancer treatment strategies.

- Topoisomerase Inhibition : Similar compounds inhibit topoisomerase-1, an enzyme crucial for DNA replication and repair, leading to DNA damage in cancer cells .

The biological activity of this compound can be summarized as follows:

| Mechanism | Description |

|---|---|

| ROS Generation | Induces oxidative stress in cancer cells. |

| Cell Cycle Arrest | Prevents progression through the cell cycle. |

| Apoptosis Induction | Activates apoptotic pathways through ROS and ER stress. |

| Topoisomerase Inhibition | Disrupts DNA replication and repair mechanisms. |

Case Studies

- Antioxidant Activity : A study on Schiff base ligands derived from naphthaldehydes indicated that while some derivatives exhibited antioxidant properties, they were generally less effective than standard antioxidants like ascorbic acid . This suggests that while this compound may have some antioxidant activity, further modifications could enhance its efficacy.

- Anticancer Research : In a comparative analysis of naphthaldehyde derivatives, those similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death . These findings underscore the potential for this compound in therapeutic applications.

Eigenschaften

IUPAC Name |

2-propoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEKSPXFVANRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366174 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885-26-7 | |

| Record name | 2-propoxy-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.